molecular formula C17H18ClN3O5S2 B11402042 Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11402042
M. Wt: 443.9 g/mol
InChI Key: ZSWSTWFQKGXRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine moiety and subsequent functional group modifications. Common reagents and conditions include:

    Reagents: Chlorinating agents, sulfonylating agents, amines, and carboxylating agents.

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require specific temperatures and solvents.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: can be compared with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H18ClN3O5S2

Molecular Weight

443.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H18ClN3O5S2/c1-3-26-16(23)12-9-6-4-5-7-11(9)27-15(12)21-14(22)13-10(18)8-19-17(20-13)28(2,24)25/h8H,3-7H2,1-2H3,(H,21,22)

InChI Key

ZSWSTWFQKGXRGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.